molecular formula C26H24ClFN2O4 B10923364 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole CAS No. 1006323-18-7

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10923364
CAS No.: 1006323-18-7
M. Wt: 482.9 g/mol
InChI Key: LZNRVLWHKUOXDR-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents such as chloro, dimethoxyphenyl, and fluorobenzyl groups. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxyphenyl groups: This step may involve the use of Suzuki or Heck coupling reactions, where the dimethoxyphenyl boronic acid or halide is coupled with the pyrazole core.

    Addition of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is unique due to the specific combination of chloro, dimethoxyphenyl, and fluorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1006323-18-7

Molecular Formula

C26H24ClFN2O4

Molecular Weight

482.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C26H24ClFN2O4/c1-31-20-10-8-17(13-22(20)33-3)25-24(27)26(18-9-11-21(32-2)23(14-18)34-4)30(29-25)15-16-6-5-7-19(28)12-16/h5-14H,15H2,1-4H3

InChI Key

LZNRVLWHKUOXDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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